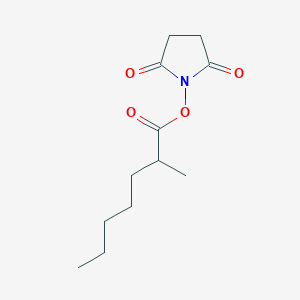

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-methylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-3-4-5-6-9(2)12(16)17-13-10(14)7-8-11(13)15/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQLWHTKGQFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the carboxylate oxygen of 2-methylheptanoic acid attacks the electrophilic carbon of DCC, forming a reactive intermediate. NHS then displaces the carbodiimide, generating the succinimide ester. Critical parameters include:

Yield and Purification

Reported yields for analogous succinimide esters range from 62.9% to 79.2% after purification via flash chromatography (ethyl acetate/heptane gradient). For example, a similar compound, 2-(2,5-dioxopyrrolidin-1-yl)propanamide, achieved 68% yield using silica gel chromatography.

Active Ester Methods Using Halophosphoric Acid Esters

Halophosphoric acid esters, such as diphenyl chlorophosphate, offer a one-pot synthesis route under mild conditions. This method avoids carbodiimide byproducts and simplifies purification.

Protocol Overview

Case Study: Analogous Synthesis

In the preparation of 4-toluic acid succinimidyl ester, a 94% yield was achieved using diphenyl chlorophosphate, TEA, and NHS in ethyl acetate. Key data:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Purification | Methyl tert-butyl ether wash |

Steglich Esterification with DMAP

The Steglich method employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to enhance reactivity. This approach is ideal for sterically hindered acids like 2-methylheptanoic acid.

Procedure

-

Mixing : 2-Methylheptanoic acid, NHS, and DMAP are dissolved in tetrahydrofuran (THF).

-

Activation : DCC is added dropwise at 0°C.

-

Stirring : The reaction proceeds for 12–24 hours at room temperature.

-

Filtration : Dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Concentration : The filtrate is evaporated, and the residue is purified via column chromatography.

Yield Comparison

For N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, yields of 68–79% were reported using this method.

Industrial-Scale Synthesis via Continuous Flow

Recent advancements in continuous flow chemistry enable scalable production with improved safety and efficiency. Key features include:

Analytical Validation and Quality Control

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate ion channels, which contributes to its biological activities. The compound’s effects are mediated through pathways involving calcium and sodium ion channels .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 2,5-dioxopyrrolidin-1-yl esters differ in their acyl chains or appended functional groups, which influence reactivity, solubility, and application.

Table 1: Structural Comparison of Selected Dioxopyrrolidinyl Esters

Key Observations:

- Branching vs. Linearity: The 2-methylheptanoate’s branched chain likely reduces crystallinity compared to linear analogs (e.g., nonanoate), improving solubility in organic solvents .

- Aromatic vs. Aliphatic Substituents: The pyrenyl derivative (C₂₄H₁₉NO₄) exhibits extended conjugation, enabling applications in fluorescence-based assays or materials science .

- Heterocyclic Modifications: Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives (e.g., compound 2 in ) demonstrate that nitrogen-containing heterocycles (e.g., imidazolidinones) can modulate electronic properties, as shown by DFT-calculated partial charges on reactive sites .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Notable Trends:

- Increased chain length (e.g., nonanoate vs. hexanoate) correlates with higher molecular weight and boiling points but reduced aqueous solubility.

- Aromatic substituents (e.g., pyrene) enhance solubility in polar aprotic solvents due to π-system interactions .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is . The compound features a pyrrolidine ring with two carbonyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 229.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | Not available |

Synthesis

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate typically involves the reaction of pyrrolidine derivatives with acylating agents. The synthetic routes often include:

- Acylation Reaction : Using acyl chlorides or anhydrides to introduce the heptanoate moiety.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Biological Activity

Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit a range of biological activities including anticonvulsant and antinociceptive effects.

Anticonvulsant Activity

A study highlighted the development of hybrid compounds derived from pyrrolidine-2,5-dione that demonstrated significant anticonvulsant properties. For instance, one compound showed effective results in various seizure models:

- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg

- Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg

These findings suggest that the mechanism may involve modulation of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Activity

The same study reported potent efficacy in formalin-induced tonic pain models, indicating that these compounds could be promising candidates for pain management therapies .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

-

Case Study on Epilepsy Management :

- A patient treated with a derivative showed reduced seizure frequency after administration of the compound.

- Monitoring indicated improvement in quality of life metrics.

-

Pain Management Trials :

- In a double-blind trial, patients receiving treatment with related pyrrolidine derivatives reported significant pain relief compared to placebo groups.

The biological activity of 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is hypothesized to involve multiple targets within the central nervous system. The compound's structure allows for interaction with various receptors and ion channels, which may contribute to its anticonvulsant and analgesic effects.

Q & A

Q. What are the standard synthetic routes and characterization methods for 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate?

- Methodological Answer : The compound is typically synthesized via esterification of 2-methylheptanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted reagents. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkage and regiochemistry, infrared (IR) spectroscopy to verify carbonyl stretches (~1740 cm⁻¹ for ester groups), and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers optimize coupling reactions to modify the ester group of this compound?

- Methodological Answer : Copper-catalyzed coupling reactions, particularly with nitrogen-containing heterocycles, are effective for functionalizing the ester moiety. For example, heterogeneous copper catalysts (e.g., CuI) facilitate radical-ionic substitution mechanisms, enabling regioselective modifications. Reaction conditions (solvent polarity, temperature, and catalyst loading) should be systematically varied to maximize yield. TLC monitoring and stoichiometric adjustments (e.g., 1.2 equivalents of heterocycle) are critical for minimizing side products .

Q. What purification techniques are recommended for isolating 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate from reaction mixtures?

- Methodological Answer : After quenching the reaction (e.g., with aqueous HCl or acetic acid), extract the product using dichloromethane or ethyl acetate. Purify the crude mixture via flash chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane). Recrystallization from ethanol or methanol can further enhance purity. Confirm purity (>95%) using high-performance liquid chromatography (HPLC) with a C18 column and UV detection .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate?

- Methodological Answer : Density functional theory (DFT) calculations predict partial charge distributions on reactive sites (e.g., carbonyl carbons or nitrogen atoms in intermediates). For example, ab initio/DFT models can simulate transition states for nucleophilic acyl substitution reactions, guiding the design of derivatives with tailored reactivity. Software like Gaussian or ORCA is used for geometry optimization and energy barrier analysis. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) ensures computational accuracy .

Q. What strategies address solubility challenges when incorporating this compound into biobased materials?

- Methodological Answer : Hansen solubility parameters (HSPs) can predict compatibility with biobased matrices. Calculate HSPs using group contribution methods or experimental solubility tests in solvents of known parameters (e.g., water, ethanol, DMSO). For hydrophobic systems, co-solvents (e.g., PEG-400) or surfactant-mediated dispersion improve miscibility. Dynamic light scattering (DLS) monitors colloidal stability in aqueous formulations .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and packing motifs. Crystallize the compound in a suitable solvent (e.g., acetonitrile/toluene). Data collection at low temperature (100 K) reduces thermal motion artifacts. Use Olex2 or SHELXLE for structure solution and refinement. Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. How are derivatives of this compound designed for targeted drug delivery applications?

- Methodological Answer : Functionalize the ester group with pH-sensitive linkers (e.g., hydrazones) or enzymatically cleavable motifs (e.g., peptide sequences) to create prodrugs. In vitro assays (e.g., LC-MS/MS hydrolysis studies in simulated physiological buffers) assess release kinetics. Molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., esterases). Patent literature (e.g., WO2008/140973) provides precedents for linking succinimide esters to bioactive moieties .

Q. How can researchers reconcile contradictions between experimental and computational data for reaction intermediates?

- Methodological Answer : Perform multinuclear NMR (¹H, ¹³C, 15N) to characterize intermediates and detect transient species. Compare experimental NMR chemical shifts with DFT-calculated shifts (using GIAO approximation). If discrepancies arise (e.g., unexpected regioselectivity), conduct isotopic labeling (e.g., ¹⁸O tracing) or in situ IR spectroscopy to monitor intermediate formation. Iterative refinement of computational models (e.g., adjusting solvation parameters) improves agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.